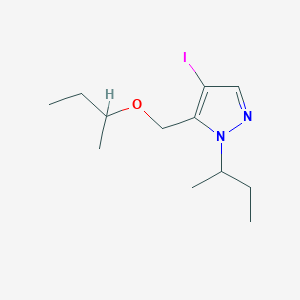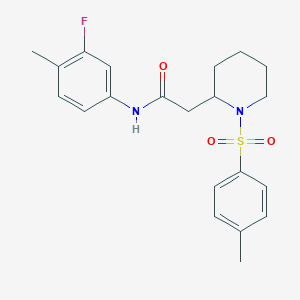
N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior.
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization and formation of amide bonds. For instance, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide followed by a reaction with methyl iodide resulted in a high yield of the product, demonstrating the efficiency of such synthetic approaches . Similarly, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction, indicating that acid catalysis could be a viable route for synthesizing related triazole compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of a triazole derivative was confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of "N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide".
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. The Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to form quinazolin-4(3H)-one derivatives showcases the potential for catalytic systems to facilitate complex transformations involving amide functionalities . This suggests that the compound may also undergo interesting reactions under the influence of catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their crystal structures. For instance, two polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide were characterized, revealing differences in molecular packing and hydrogen bonding interactions . These findings highlight the importance of crystallography in understanding the solid-state properties of such compounds, which could be relevant for "N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide" as well.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide and related compounds have been explored for their antimicrobial properties. Studies have shown that these compounds exhibit significant inhibitory action against various strains of bacteria and fungi, suggesting potential use in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013); (Kaneria et al., 2016).
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide possess anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new anti-inflammatory drugs (Labanauskas et al., 2004).
Lipase and α-Glucosidase Inhibition
These compounds have also been studied for their lipase and α-glucosidase inhibition activities. This suggests their potential utility in treating conditions related to metabolic disorders, including diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Potential in Cancer Therapy
Some derivatives have shown promising results in the context of cancer therapy. Studies have indicated their efficacy in inhibiting the growth of various cancer cell lines, highlighting their potential as anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antioxidant Activity
Compounds related to N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide have demonstrated potent antioxidant activity. This suggests their potential application in pharmaceutical and food industries as natural antioxidants (Li et al., 2012).
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s generally advisable to avoid inhalation, ingestion, or skin contact. The bromine atom in the bromophenyl group could potentially make this compound hazardous, as organobromine compounds can sometimes be toxic or corrosive .
Propriétés
IUPAC Name |
N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2S/c1-3-4-12-29-21-25-24-19(26(21)17-10-8-16(22)9-11-17)14-23-20(27)15-6-5-7-18(13-15)28-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCHYUBTHPQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)

![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)
![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)
![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)



![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)


